1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one is a heterocyclic compound that features a unique bicyclic structure
Mechanism of Action
Target of Action
Similar compounds, such as hydrogenated pyrrolo[3,4-b]pyrroles, have been found to interact with various targets including protein methyltransferases , glycosyltransferases , and various serotonin 5-HT-receptors .
Mode of Action
It’s synthesized via a domino reaction of n-arylbromomaleimides with aminocrotonic acid esters . This process involves initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways related to protein methylation , glycosylation , and serotonin signaling .
Result of Action
Similar compounds have shown a variety of biological activities , including inhibition of protein methyltransferases , glycosyltransferases , and interaction with various serotonin 5-HT-receptors .
Preparation Methods
The synthesis of 1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one typically involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This process is a highly chemo- and stereoselective reaction, often referred to as a Hantzsch-type domino process. The reaction involves initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without the recyclyzation of the imide cycle .
Chemical Reactions Analysis
1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one can be compared with other similar compounds, such as:
Hexahydropyrrolo[2,3-b]indole derivatives: These compounds share a similar bicyclic structure but differ in their specific ring fusion and functional groups.
Pyrrolo[3,4-b]pyrrole derivatives: These compounds also feature a pyrrole ring but have different substituents and ring fusion patterns.
The uniqueness of this compound lies in its specific bicyclic structure and the potential for diverse chemical modifications, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-4-7-2-3-9-8(7)5-10/h7-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOCNIUGLEZIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCNC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.